octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione
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Overview
Description
Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione: is a chemical compound with a unique structure that includes a benzothiazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with enhanced reaction efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted benzothiazines with various functional groups.
Scientific Research Applications
Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Studies have shown its ability to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. It is being studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the modulation of enzyme activity and the disruption of cellular processes .
Comparison with Similar Compounds
Benzothiazine: Shares the benzothiazine ring structure but differs in the degree of saturation and functional groups.
Benzothiadiazine: Contains a similar ring system but includes additional nitrogen atoms, leading to different chemical properties and applications.
Thiazolidine: A related compound with a thiazolidine ring, used in different contexts such as pharmaceuticals.
Uniqueness: Octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione is unique due to its fully saturated ring system, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This stability makes it particularly valuable in applications requiring robust chemical compounds .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-5-9-7-3-1-2-4-8(7)12/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYGRMQMWFERJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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